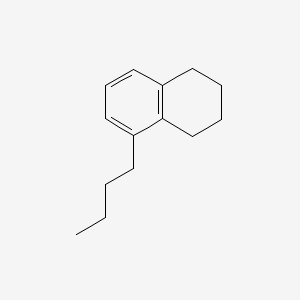![molecular formula C11H16BNO2 B14481688 Methyl [(dimethylamino)(phenyl)boranyl]acetate CAS No. 65478-34-4](/img/structure/B14481688.png)
Methyl [(dimethylamino)(phenyl)boranyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane is a chemical compound with the molecular formula C11H16BNO2 It is known for its unique structure, which includes a borane group attached to a phenyl ring, along with dimethylamino and methoxycarbonylmethyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane typically involves the reaction of phenylboronic acid with dimethylamine and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- The intermediate is then treated with methyl chloroformate to introduce the methoxycarbonylmethyl group, resulting in the formation of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane.
Phenylboronic acid: reacts with in the presence of a base such as sodium hydroxide to form the intermediate dimethylaminophenylborane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane undergoes various types of chemical reactions, including:
Oxidation: The borane group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced to form different borane species.
Substitution: The dimethylamino and methoxycarbonylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Boronic acid derivatives.
Reduction: Reduced borane species.
Substitution: Substituted phenylborane derivatives with different functional groups.
科学的研究の応用
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (Dimethylamino)[(methoxycarbonyl)methyl]phenylborane involves its interaction with various molecular targets. The borane group can form stable complexes with other molecules, facilitating various chemical transformations. The dimethylamino and methoxycarbonylmethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the dimethylamino and methoxycarbonylmethyl groups.
Dimethylaminophenylborane: Lacks the methoxycarbonylmethyl group.
Methoxycarbonylmethylphenylborane: Lacks the dimethylamino group.
Uniqueness
(Dimethylamino)[(methoxycarbonyl)methyl]phenylborane is unique due to the presence of both dimethylamino and methoxycarbonylmethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile reagent in organic synthesis and materials science.
特性
CAS番号 |
65478-34-4 |
|---|---|
分子式 |
C11H16BNO2 |
分子量 |
205.06 g/mol |
IUPAC名 |
methyl 2-[dimethylamino(phenyl)boranyl]acetate |
InChI |
InChI=1S/C11H16BNO2/c1-13(2)12(9-11(14)15-3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChIキー |
HCSMUQXRHNFWDG-UHFFFAOYSA-N |
正規SMILES |
B(CC(=O)OC)(C1=CC=CC=C1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Phenyldispiro[2.2.4~6~.2~3~]dodeca-4,7,11-triene](/img/structure/B14481610.png)
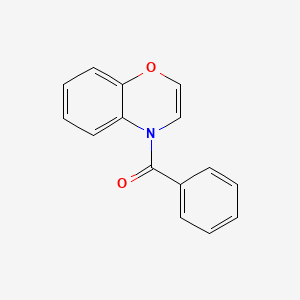
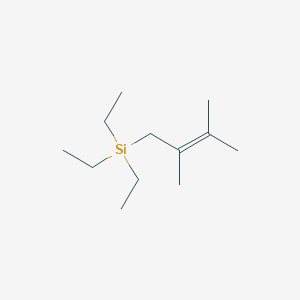
![N-[(4-Nitrophenyl)methyl]-2-[(prop-2-yn-1-yl)oxy]benzamide](/img/structure/B14481638.png)
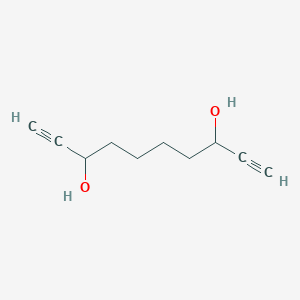
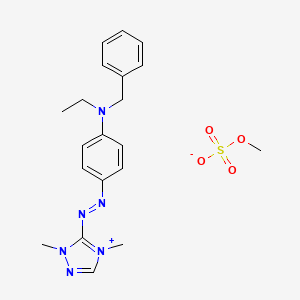
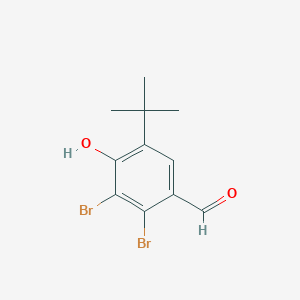

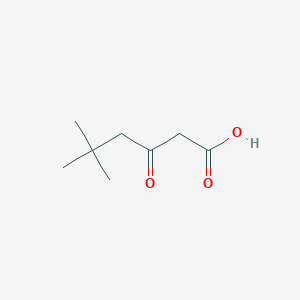
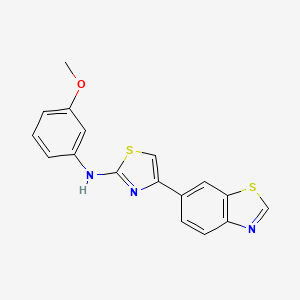
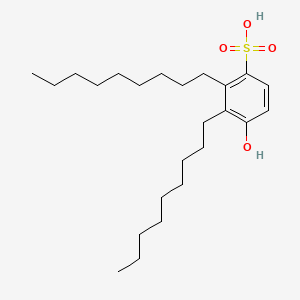
![N-[6-(2,4-Diaminopteridin-6-yl)pyridine-3-carbonyl]-L-glutamic acid](/img/structure/B14481685.png)
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
